![molecular formula C25H23N3O3S B2868998 N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-39-0](/img/structure/B2868998.png)

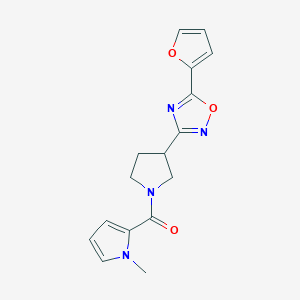

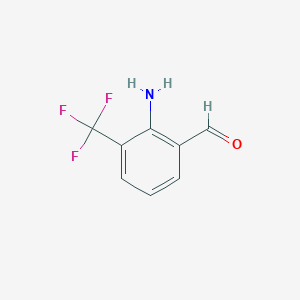

N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs due to their diverse pharmacological properties .

Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions . For example, a compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Applications De Recherche Scientifique

Synthesis and Molecular Docking

Research often explores the synthesis of complex organic compounds and evaluates their interactions with biological targets through molecular docking studies. For example, the synthesis and characterization of novel compounds for their potential antibacterial properties have been a subject of study, where molecular docking helps predict the efficacy of these compounds against specific bacterial proteins (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Nanoparticle Synthesis and Characterization

Compounds with similar chemical frameworks have been utilized in the synthesis of nanoparticles, offering a gateway to applications in materials science. For instance, the synthesis, characterization, and crystal structures of nickel(II) complexes derived from related compounds have been reported, showcasing their potential in creating nanomaterials with unique properties (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Activity

Studies have also focused on the development and evaluation of compounds for antibacterial activity. This includes assessing minimum inhibitory concentrations against various bacteria, which is critical for identifying new antibiotics or antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Environmental Applications

Related compounds have been investigated for environmental applications, such as the removal of heavy metals from water. Research into the adsorption properties of chemically modified compounds can lead to the development of new materials for water purification (Rahman & Nasir, 2019).

Quality Control and Standardization

The development of quality control methods for new compounds is an essential aspect of pharmaceutical research, ensuring the purity, efficacy, and safety of potential medications. This includes the establishment of analytical techniques for the identification, impurity determination, and quantitative analysis of compounds (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-18-6-8-19(9-7-18)17-32-24-16-27(23-5-3-2-4-22(23)24)15-14-26-25(29)20-10-12-21(13-11-20)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVSZWXYHJSFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea](/img/structure/B2868918.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2868927.png)

![N-[2-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2868928.png)

![5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2868929.png)

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2868937.png)